An In-depth Technical Guide to the Physicochemical Properties of 2-(1-methylhydrazino)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(1-methylhydrazino)pyridine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1-methylhydrazino)pyridine (CAS No: 4231-74-7), a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of the compound's structural and chemical characteristics. The guide outlines both predicted properties and established experimental protocols for their determination, ensuring a blend of theoretical understanding and practical application. Key parameters discussed include molecular structure, molecular weight, melting point, boiling point, solubility, and pKa. Furthermore, this guide presents predicted spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and the methodologies for their acquisition and interpretation.
Introduction: The Significance of 2-(1-methylhydrazino)pyridine in Drug Discovery
Pyridine and its derivatives are fundamental scaffolds in modern drug development, forming the core of numerous therapeutic agents due to their versatile chemical nature.[2][3] The pyridine ring, a six-membered heteroaromatic system, can be readily functionalized to modulate a compound's pharmacokinetic and pharmacodynamic profile. The introduction of a methylhydrazino group at the 2-position of the pyridine ring, as seen in 2-(1-methylhydrazino)pyridine, introduces a unique combination of a nucleophilic hydrazine moiety and the aromatic pyridine core. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.[1]
The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is therefore critical in the early stages of drug discovery to guide lead optimization and formulation development. This guide aims to provide a detailed and practical resource for scientists working with 2-(1-methylhydrazino)pyridine and related compounds.
Molecular Structure and Identification
2-(1-methylhydrazino)pyridine is an organic compound featuring a pyridine ring substituted at the second carbon with a 1-methylhydrazinyl group.[1]
| Identifier | Value | Source |
| IUPAC Name | 1-methyl-1-(pyridin-2-yl)hydrazine | [4] |
| CAS Number | 4231-74-7 | [1][4] |
| Molecular Formula | C₆H₉N₃ | [1][4] |
| SMILES | CN(N)c1ccccn1 | [1] |
| InChI | InChI=1S/C6H9N3/c1-9(7)6-4-2-3-5-8-6/h2-5H,7H2,1H3 | [1] |
Core Physicochemical Properties: A Tabulated Summary
The following table summarizes key computed physicochemical properties of 2-(1-methylhydrazino)pyridine. It is important to note that these are predicted values and experimental verification is recommended.
| Property | Predicted Value | Method/Source |
| Molecular Weight | 123.16 g/mol | PubChem CID 77911[4] |
| XLogP3 | 0.9 | PubChem CID 77911[4] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 77911[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID 77911[4] |
| Rotatable Bond Count | 1 | PubChem CID 77911[4] |
| Topological Polar Surface Area | 42.2 Ų | PubChem CID 77911[4] |
| Physical State | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in polar solvents | [1] |
Experimental Determination of Physicochemical Properties
While predicted values offer a useful starting point, experimental determination of physicochemical properties is crucial for accurate characterization. This section details the standard protocols for measuring key parameters.
Melting Point
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered, dry 2-(1-methylhydrazino)pyridine is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Causality: A slow heating rate is essential to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
Caption: Workflow for Melting Point Determination.
Boiling Point
For liquid compounds, the boiling point is a key characteristic property.
Experimental Protocol: Micro Boiling Point Determination
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Sample Preparation: A small volume (a few microliters) of 2-(1-methylhydrazino)pyridine is introduced into a micro test tube. A sealed capillary tube is inverted and placed inside the test tube.
-
Apparatus Setup: The micro test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).
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Heating: The apparatus is heated gently.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which this stream of bubbles is continuous and vigorous.
Causality: The inverted capillary traps a small amount of air. As the liquid is heated, the vapor pressure of the liquid increases. At the boiling point, the vapor pressure equals the atmospheric pressure, and a continuous stream of vapor bubbles emerges from the capillary.
Caption: Workflow for Micro Boiling Point Determination.
Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.
Experimental Protocol: UV-Vis Spectrophotometric Determination of Aqueous Solubility
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Calibration Curve: Prepare a series of standard solutions of 2-(1-methylhydrazino)pyridine of known concentrations in a suitable solvent (e.g., methanol or ethanol). Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to create a calibration curve.
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Saturated Solution Preparation: Add an excess amount of 2-(1-methylhydrazino)pyridine to a known volume of water in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge or filter the saturated solution to remove any undissolved solid.
-
Measurement: Dilute a known volume of the clear supernatant with the same solvent used for the calibration curve. Measure the absorbance of the diluted solution at λ_max.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the aqueous solubility.
Causality: This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve with known concentrations, the concentration of an unknown solution can be accurately determined from its absorbance.
Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting a drug's ionization state at physiological pH, which in turn affects its absorption and distribution.
Experimental Protocol: Potentiometric Titration for pKa Determination
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Solution Preparation: Prepare a standard solution of 2-(1-methylhydrazino)pyridine of known concentration in water.
-
Apparatus Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot a graph of pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the base has been neutralized. At this point, pH = pKa.
Causality: As the strong acid is added, it protonates the basic nitrogen atoms of 2-(1-methylhydrazino)pyridine. The pH changes gradually in the buffer region and then rapidly at the equivalence point. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the molecule are equal.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Predicted Spectral Data and Interpretation
While experimental spectra are definitive, predicted spectral data can provide valuable insights for structural confirmation.
¹H and ¹³C NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the protons on the hydrazine nitrogen. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-donating methylhydrazino group. The methyl protons will appear as a singlet in the upfield region (typically δ 2.5-3.5 ppm). The NH protons will likely appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm). The methyl carbon will appear in the upfield region (typically δ 30-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
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N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine N-H bonds.
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C-H stretching: Bands around 3000-3100 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.
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C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
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N-N stretching: A weaker band around 1000-1200 cm⁻¹.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (123.16 g/mol ). Common fragmentation patterns for pyridine derivatives involve the loss of small molecules like HCN. For the methylhydrazino moiety, fragmentation may involve the cleavage of the N-N bond or the loss of the methyl group.
Synthesis Outline
A plausible synthetic route to 2-(1-methylhydrazino)pyridine involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with methylhydrazine.
Reaction Scheme:
2-Chloropyridine + Methylhydrazine → 2-(1-methylhydrazino)pyridine + HCl
General Protocol:
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Reaction Setup: A solution of 2-chloropyridine in a suitable solvent (e.g., ethanol) is treated with an excess of methylhydrazine.
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Heating: The reaction mixture is heated under reflux for several hours.
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Workup: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any salts.
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Purification: The crude product is purified by column chromatography or distillation under reduced pressure.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 2-(1-methylhydrazino)pyridine. By combining predicted data with established experimental protocols, this document serves as a valuable resource for researchers in drug discovery and development. A thorough understanding and experimental validation of these properties are essential for the rational design and optimization of novel therapeutic agents based on this promising chemical scaffold.
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